molecular formula C15H21O6Rh B8083276 (E)-4-oxopent-2-en-2-olate;rhodium(3+)

(E)-4-oxopent-2-en-2-olate;rhodium(3+)

Cat. No.: B8083276
M. Wt: 400.23 g/mol
InChI Key: DGOINFUDFBWCMX-MUCWUPSWSA-K
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Description

The compound "(E)-4-oxopent-2-en-2-olate;rhodium(3+)" is a rhodium(III) complex coordinated with the acetylacetonate (acac) ligand in its (E)-isomeric form. This ligand, a bidentate chelating agent, binds rhodium(III) through two oxygen atoms, forming a stable octahedral geometry common in transition metal β-diketonates . Rhodium(III) acetylacetonate derivatives are synthesized via reactions of rhodium salts with acetylacetone under controlled conditions, yielding air-stable crystalline solids . These complexes are primarily utilized in catalysis, such as hydroformylation and hydrogenation reactions, due to rhodium's high catalytic activity and selectivity .

Properties

IUPAC Name

(E)-4-oxopent-2-en-2-olate;rhodium(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOINFUDFBWCMX-MUCWUPSWSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Rh+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Rh+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Rh
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(III) 2,4-pentanedionate can be synthesized by reacting rhodium(III) nitrate with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of rhodium(III) nitrate with acetylacetone and adjusting the pH to around 4 using a sodium bicarbonate solution. The mixture is then heated to reflux, resulting in the formation of rhodium(III) 2,4-pentanedionate .

Industrial Production Methods: Industrial production of rhodium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and other separation techniques to achieve the desired 99.99% purity .

Chemical Reactions Analysis

Types of Reactions: Rhodium(III) 2,4-pentanedionate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which rhodium(III) 2,4-pentanedionate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an active site for the reaction to occur, thereby lowering the activation energy. In biological systems, rhodium complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Metal-Ligand Coordination

  • (E)-4-Oxopent-2-en-2-olate;Rhodium(3+) : Features an (E)-configured acetylacetonate ligand, creating a rigid octahedral geometry. The ligand’s stereochemistry influences π-backbonding and redox stability .
  • Iridium(III) Cyclometalated Complexes : Isostructural to rhodium analogues but exhibit stronger spin-orbit coupling, enabling room-temperature phosphorescence and applications in OLEDs. Rhodium(III) complexes lack such luminescence unless tailored with ancillary ligands (e.g., benzoyltrifluoroacetone) to induce aggregation-induced emission (AIE) via intermolecular interactions .
  • Cobalt(III) Acetylacetonate : Shares the same ligand but has a higher d-electron count, leading to distinct magnetic properties and reduced catalytic versatility compared to rhodium .

Table 1: Structural Comparison of Metal β-Diketonates

Compound Metal Oxidation State Ligand Configuration Key Electronic Feature Reference
Rhodium(III) acetylacetonate +3 (E)-acac Moderate π-backbonding
Iridium(III) cyclometalated +3 2-phenylpyridine Strong spin-orbit coupling
Cobalt(III) acetylacetonate +3 (Z)-acac Paramagnetic

Table 2: Catalytic and Pharmacological Profiles

Compound Key Application Activity/Toxicity Reference
Rhodium(III) acetylacetonate Hydroformylation High catalytic efficiency
Rhodium(II) propionate Anticancer agents High activity (melanoma B16), high toxicity
Cobalt(III) acetylacetonate Organic synthesis Moderate catalytic activity

Optical and Solid-State Behavior

Rhodium(III) complexes generally exhibit weak luminescence due to low-lying d-d excited states. However, structural modifications (e.g., introducing π-π interactions) can enhance solid-state phosphorescence. For instance, a rhodium(III) complex with benzoyltrifluoroacetone shows AIE, a rare property absent in most iridium(III) analogues . In contrast, iridium(III) complexes inherently display strong emission, making them superior for optoelectronic devices.

Thermal and Chemical Stability

  • Rhodium(III) Acetylacetonate : Decomposes above 340°C, with stability attributed to strong Rh–O bonds .
  • Chromium(III) Acetylacetonate : Higher thermal stability (decomposition >400°C) due to Cr(III)’s smaller ionic radius and stronger ligand field .
  • Rhodium Carboxylates : Lower thermal stability and sensitivity to moisture, limiting their industrial use .

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